Florilenalin
Overview
Description
Florilenalin is a sesquiterpene lactone, a type of naturally occurring organic compound. It is isolated from the medicinal plant Centipeda minima, which is known for its therapeutic properties, particularly in traditional Chinese medicine. This compound has garnered attention due to its potential medicinal applications, especially its ability to induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Florilenalin can be extracted from Centipeda minima through bioactivity-guided fractionation. The process involves isolating the active compounds from the plant material using solvents and chromatographic techniques. The specific conditions for the extraction include grinding the plant material to a fine powder, followed by solvent extraction and purification using chromatographic methods .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Centipeda minima. The plant material is harvested during its anthesis, dried, and then subjected to supercritical fluid extraction using carbon dioxide. This method ensures a high yield of this compound while maintaining its bioactivity .
Chemical Reactions Analysis
Types of Reactions: Florilenalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering the compound’s bioactivity.
Substitution: Substitution reactions, particularly at the lactone ring, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various this compound derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Florilenalin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: this compound is studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Mechanism of Action
Florilenalin exerts its effects primarily through the induction of apoptosis in cancer cells. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This triggers the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. This compound also regulates the expression of Bcl-2 family proteins, further promoting cell death .
Comparison with Similar Compounds
Florilenalin is unique among sesquiterpene lactones due to its specific structure and bioactivity. Similar compounds include:
Helenalin: Another sesquiterpene lactone with anticancer properties.
Britannin: Known for its anti-inflammatory and anticancer activities.
Ergolide: Exhibits anti-inflammatory and anticancer effects.
This compound stands out due to its potent antiproliferative effects on nasopharyngeal carcinoma cells, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h9-13,16,18H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLYUGWIFLXCPD-VZGVWICMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1CC3C(CC2=C)OC(=O)C3=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331779 | |
Record name | Florilenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54964-49-7 | |
Record name | (3aR,4aR,5R,7S,7aS,9aR)-Decahydro-5,7-dihydroxy-5-methyl-3,8-bis(methylene)azuleno[6,5-b]furan-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54964-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Florilenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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